molecular formula C5H5NO2 B041514 Pyrrole-2-carboxylic acid CAS No. 634-97-9

Pyrrole-2-carboxylic acid

Cat. No. B041514
CAS RN: 634-97-9
M. Wt: 111.1 g/mol
InChI Key: WRHZVMBBRYBTKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrrole-2-carboxylic acid derivatives can be synthesized through the reaction of 2H-azirines with enamines, producing a mixture of dihydropyrroles which upon acid treatment yield the target compounds in moderate to high yields (Law et al., 1984). Additionally, it has been demonstrated as an effective ligand for Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, showcasing its versatility in facilitating various chemical reactions (Altman et al., 2008).

Molecular Structure Analysis

The molecular and crystal structure of pyrrole-2-carboxylic acid has been elucidated through single-crystal X-ray diffraction, revealing intermolecular hydrogen bonds that influence π-electron delocalization within its dimers. This structural feature impacts the strength of hydrogen bonds and provides insights into the compound’s chemical behavior (Grabowski et al., 2004).

Chemical Reactions and Properties

Pyrrole-2-carboxylic acid undergoes decarboxylation in strongly acidic solutions, a reaction that is catalyzed by the addition of water to the carboxyl group. This process highlights its reactivity and the influence of the pyrrole ring on its chemical properties (Mundle & Kluger, 2009). Furthermore, its dimer has been identified as a robust supramolecular synthon for crystal engineering, indicating its potential for designing new molecular assemblies (Yin & Li, 2006).

Scientific Research Applications

  • It is utilized in studying the distribution and seasonal variation of allohydroxy-L-proline in plants (Radhakrishnan, Gopalkrishnan, & Giri, 1961).

  • In the production of water-soluble receptors, pyrrole-2-carboxylic acid effectively binds aromatic N-oxides in water (Verdejo, Gil-Ramírez, & Ballester, 2009).

  • It has potential in photo-excitable dual emission applications due to its candidacy for excited state proton transfer (Sahoo, Adhikary, Chowdhury, & Chakravorti, 2008).

  • Pyrrole-2-carboxylic acid serves as an effective ligand for Cu-catalyzed monoarylation of anilines with aryl iodides and bromides (Altman, Anderson, & Buchwald, 2008).

  • Its derivatives, such as carboxylic acid-functionalized polypyrrole-silica microparticles, are expected to have biomedical applications in immunodiagnostic assays (Maeda, Corradi, & Armes, 1995).

  • It plays a role in collagen metabolism in rat tissues through its formation from l-hydroxyproline (Iguchi, Mori, Ohyama, & Matsumura, 1973).

  • Pyrrole-2-carboxylic acid is significant in natural products, providing a nucleophilic center for derivatization, hydrogen bonding, and interaction with biological targets (Walsh, Garneau‐Tsodikova, & Howard-Jones, 2006).

  • Functionalized Fe3O4 nanoparticles with pyrrole-2-carboxylic acid are used as nanocatalysts in synthesizing novel isoxazolo[4,3-e]indazole derivatives with antibacterial activities (Poormirzaei, 2020).

  • Its conformational space and vibrational characterization are important for understanding the effects of small modifications on potential energy surfaces and the stability of short-lived species (Roque, Sharma, Rosado, Fausto, & Reva, 2020).

  • Pyrrole-2-carboxylic acid's role in hydrogen bonding in dimers is a topic of study, aiding understanding of molecular interactions (Góra, Grabowski, & Leszczynski, 2005).

  • It influences the strength of hydrogen bonds due to its pyrrole moiety (Grabowski, Dubis, Martynowski, Główka, Palusiak, & Leszczynski, 2004).

Safety And Hazards

Pyrrole-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The shift towards sustainable feedstocks for platform chemicals requires new routes to access functional molecules that contain heteroatoms . The reaction of D-glucosamine and pyruvic acid is the most interesting to make pyrrole-2-carboxylic acid .

properties

IUPAC Name

1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c7-5(8)4-2-1-3-6-4/h1-3,6H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHZVMBBRYBTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212813
Record name 2-Pyrrolecarboxylic acid
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Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Pyrrole-2-carboxylic acid
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Product Name

Pyrrole-2-carboxylic acid

CAS RN

634-97-9
Record name Pyrrole-2-carboxylic acid
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Record name 2-Pyrrolecarboxylic acid
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Record name PYRROLE-2-CARBOXYLIC ACID
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Record name 2-Pyrrolecarboxylic acid
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Record name Pyrrole-2-carboxylic acid
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Record name Pyrrole-2-carboxylic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,910
Citations
SOC Mundle, R Kluger - Journal of the American Chemical …, 2009 - ACS Publications
… The decarboxylation of pyrrole-2-carboxylic acid is subject to acid catalysis in strongly acidic solutions. Protonation of the pyrrole ring at C2 produces a potentially low-energy carbanion …
Number of citations: 65 pubs.acs.org
AT Dubis, SJ Grabowski… - The Journal of …, 2002 - ACS Publications
… The aim of this study is to investigate the conformations of pyrrole-2-carboxylic acid (PCA) … The spectroscopic investigations of pyrrole-2-carboxylic acid have been performed earlier. …
Number of citations: 106 pubs.acs.org
RW Gora, SJ Grabowski… - The Journal of Physical …, 2005 - ACS Publications
… Additionally, three configurations of the pyrrole-2-carboxylic acid (PCA) dimer were studied to analyze how the pyrrole π-electron system influences the carboxylic groups connected by …
Number of citations: 176 pubs.acs.org
GE Dunn, GKJ Lee - Canadian Journal of Chemistry, 1971 - cdnsciencepub.com
… decarboxylation of pyrrole-2-carboxylic acid uses the … of pyrrole-2-carboxylic acid using a Beckman DU spectrophotometer. Aliquots (2 ml) of a 2 x M solution of pyrrole-2-carboxylic acid …
Number of citations: 29 cdnsciencepub.com
KAP Payne, SA Marshall, K Fisher, SEJ Rigby… - ACS …, 2021 - ACS Publications
… factor PA0254/HudA is a pyrrole-2-carboxylic acid decarboxylase. The crystal structure of the … with the inhibitory effects of pyrrole-2-carboxylic acid on P. aeruginosa quorum sensing. …
Number of citations: 15 pubs.acs.org
X Cheng, J Wang, K Tang, Y Liu, C Liu - Chemical Physics Letters, 2010 - Elsevier
… ► The proton-catalyzed decarboxylation system of pyrrole-2-carboxylic acid aided with H 2 O … With the aid with water and H + , pyrrole-2-carboxylic acid is decarboxylated to pyrrole and …
Number of citations: 16 www.sciencedirect.com
A Kausaite‐Minkstimiene, L Glumbokaite… - …, 2018 - Wiley Online Library
A newly developed amperometric glucose biosensor based on graphite rod (GR) working electrode modified with biocomposite consisting of poly (pyrrole‐2‐carboxylic acid) (PCPy) …
A Kausaite-Minkstimiene, A Ramanaviciene… - RSC …, 2015 - pubs.rsc.org
… poly(pyrrole-2-carboxylic acid) (PCPy) particles dispersed in water–ethanol medium using enzymatic catalysis is proposed. The polymerization of pyrrole-2-carboxylic acid was initiated …
Number of citations: 13 pubs.rsc.org
C Balsamini, A Bedini, G Diamantini… - Journal of medicinal …, 1998 - ACS Publications
The synthesis and preliminary biological evaluation of novel (E)-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acids bearing alkyl, acyl, alkoxy, phenyl, and halo substituents at …
Number of citations: 24 pubs.acs.org
AM Heacock, E Adams - Journal of Biological Chemistry, 1975 - Elsevier
… Pyrrole-2-carboxylic acid, as a compound of biological interest, was isolated after chemical degradation of sialic acids (3) and was subsequently identified as an acid-catalyzed de…
Number of citations: 16 www.sciencedirect.com

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